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Compound of Interest

Compound Name: 3-Amino-2-methylbenzamide

Cat. No.: B1284377

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for the compound 3-Amino-2-
methylbenzamide. Following a comprehensive search of publicly available scientific
databases and literature, it has been determined that experimental Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule
are not readily available.

A product listing from a major chemical supplier explicitly states that analytical data is not
collected for this compound. This guide will instead present predicted mass spectrometry data
for 3-Amino-2-methylbenzamide and, for comparative purposes, publicly available
experimental data for a closely related isomer, 2-Amino-3-methylbenzamide. It is crucial to note
that the experimental data provided belongs to an isomer and should be interpreted with
caution as the spectral properties will differ from those of 3-Amino-2-methylbenzamide.

Chemical Structure and Properties of 3-Amino-2-
methylbenzamide

o Chemical Name: 3-Amino-2-methylbenzamide
e Molecular Formula: CsH1oN20

e Molecular Weight: 150.18 g/mol
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e Canonical SMILES: CC1=C(C(=CC=C1)N)C(=O)N

Predicted Mass Spectrometry Data for 3-Amino-2-
methylbenzamide

While experimental mass spectra are unavailable, predicted data provides insight into the
expected mass-to-charge ratios of the molecular ion and common adducts.

Adduct Predicted m/z
[M+H]* 151.0866
[M+Na]* 173.0685
[M+K]* 189.0425
[M+NHa]* 168.1131
[M-H]- 149.0720
[M+HCOO]- 195.0775
[M+CHsCOO]~ 209.0932

Experimental Spectroscopic Data for the Isomer: 2-
Amino-3-methylbenzamide

The following data is for the constitutional isomer, 2-Amino-3-methylbenzamide, and is
presented here for reference.

 lonization Method: Electron lonization (EI)

o Major Peaks (m/z): Data not fully available in a quantitative table format. The molecular ion
peak [M]* would be expected at m/z 150.

The IR spectrum of 2-Amino-3-methylbenzamide would exhibit characteristic peaks for its
functional groups. While a full dataset of peak positions and intensities is not available, the
expected regions for key vibrations are:
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Functional Group Expected Wavenumber Range (cm™?)
N-H stretch (amine) 3400 - 3250
N-H stretch (amide) 3350 - 3180
C=0 stretch (amide) 1680 - 1630
C-N stretch 1400 - 1000
Aromatic C-H stretch 3100 - 3000
Aromatic C=C stretch 1600 - 1450

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for 3-Amino-2-
methylbenzamide are not available due to the lack of published experimental data. The
following are generalized protocols typical for the analysis of small organic molecules.

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay
of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C. The spectral width should cover the expected range (typically 0-200 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
or an internal standard like tetramethylsilane (TMS).
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o Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the
sample spectrum over a typical range of 4000-400 cm™1.

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™?).

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).

¢ Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (El).

o Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically
done via direct infusion or coupled with liquid chromatography. For El, the sample is often
introduced via a direct insertion probe or after separation by gas chromatography. Acquire
the mass spectrum over a relevant m/z range.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing a chemical compound
using the spectroscopic methods discussed.
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Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the process of determining a molecule's structure from different

spectroscopic techniques.

In conclusion, while a complete experimental spectroscopic dataset for 3-Amino-2-

methylbenzamide is not currently in the public domain, this guide provides the available
predicted data and relevant comparative information for a structural isomer. Researchers
requiring definitive spectroscopic data for this compound will need to perform an in-house

synthesis and characterization.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-
Amino-2-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284377#spectroscopic-data-of-3-amino-2-
methylbenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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